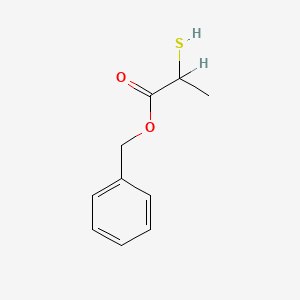

Benzyl 2-mercaptopropanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O2S |

|---|---|

Molecular Weight |

196.27 g/mol |

IUPAC Name |

benzyl 2-sulfanylpropanoate |

InChI |

InChI=1S/C10H12O2S/c1-8(13)10(11)12-7-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3 |

InChI Key |

BFPHKVATRPJIGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)S |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 2 Mercaptopropanoate and Its Derivatives

Esterification Reactions for Mercaptopropanoate Formation

Esterification remains a primary and direct pathway for synthesizing Benzyl (B1604629) 2-mercaptopropanoate. This involves the reaction of a carboxylic acid with an alcohol.

The Fischer-Speier esterification is a classic and widely utilized method for producing esters. organic-chemistry.org This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol, which exist in equilibrium with the resulting ester and water. organic-chemistry.orgmasterorganicchemistry.com To favor the formation of the product, the equilibrium can be shifted by using an excess of one reactant (typically the alcohol) or by removing the water as it is formed. organic-chemistry.orgoperachem.com

In the context of Benzyl 2-mercaptopropanoate, this method involves the direct reaction of 2-Mercaptopropionic acid with benzyl alcohol. A strong acid catalyst is essential to protonate the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol. organic-chemistry.org

A typical laboratory-scale synthesis involves combining 2-Mercaptopropionic acid and benzyl alcohol in the presence of a catalyst like para-toluenesulfonic acid (p-TsOH). prepchem.com The mixture is heated under reflux to drive the reaction to completion. prepchem.com Common acid catalysts for this type of reaction are summarized in the table below.

| Catalyst Type | Examples | Role in Reaction |

| Mineral Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Protonates the carbonyl oxygen, activating the carboxylic acid. masterorganicchemistry.com |

| Organic Acids | p-Toluenesulfonic Acid (p-TsOH) | Acts as a strong acid catalyst, often preferred for its solid form and easier handling. prepchem.com |

| Lewis Acids | Boron Trifluoride (BF₃) | Coordinates to the carbonyl oxygen to increase electrophilicity. operachem.com |

An alternative to the direct esterification with benzyl alcohol is the benzylation of the 2-Mercaptopropanoic acid scaffold. This strategy involves converting the carboxylic acid into a carboxylate salt, which then acts as a nucleophile.

This process typically begins by deprotonating 2-Mercaptopropanoic acid with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding carboxylate anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with a benzyl halide, such as benzyl chloride or benzyl bromide, to yield Benzyl 2-mercaptopropanoate.

A critical consideration in this approach is the potential for the thiol group, which is also nucleophilic, to react with the benzyl halide. Selective benzylation at the carboxylate can be achieved by carefully controlling reaction conditions, such as the choice of base and solvent, although in some cases, protection of the thiol group may be necessary to prevent side reactions.

Synthesis through Thiol Functionalization

This synthetic approach focuses on forming the thiol group at a key step, rather than starting with 2-Mercaptopropionic acid.

The core precursor, 2-Mercaptopropionic acid, possesses both a thiol (-SH) and a carboxylic acid (-COOH) group, making it a versatile building block in organic synthesis. nbinno.com Its own synthesis can be achieved from more readily available starting materials. Common precursors include 2-chloropropionic acid or pyruvic acid. nbinno.com Another relevant method for creating mercaptopropionic acid esters involves the Michael addition of hydrogen sulfide (B99878) to an acrylic acid ester. googleapis.comgoogle.com This reaction is typically performed in the presence of a weakly basic amine catalyst. googleapis.com Low reaction temperatures (0° to 40°C) and a high molar ratio of hydrogen sulfide to the acrylate (B77674) ester favor the formation of the desired mercaptopropionate product. googleapis.comgoogle.com

A powerful method for synthesizing mercaptopropanoate esters involves the reaction of an acrylate with hydrogen sulfide. googleapis.com To produce Benzyl 2-mercaptopropanoate specifically, one could envision a Michael addition of a sulfur nucleophile to benzyl acrylate.

Alternatively, a thiol-containing precursor can be reacted with a benzylating agent. For instance, benzyl mercaptan can be prepared by reacting benzyl chloride with ammonium (B1175870) sulfhydrate. google.com While this provides a route to a benzylated thiol, integrating this into the propanoate structure would require further steps. A more direct route involves the nucleophilic substitution of a leaving group on a propanoate backbone. For example, reacting benzyl 2-bromopropanoate (B1255678) with a sulfide source like sodium hydrosulfide (B80085) (NaSH) would introduce the thiol group via an SN2 reaction, directly forming the target molecule.

Advanced Catalytic Systems in Benzyl 2-mercaptopropanoate Synthesis

While traditional mineral acids are effective, research has focused on developing more advanced and reusable catalytic systems to improve the efficiency, selectivity, and environmental friendliness of esterification reactions. These catalysts often offer milder reaction conditions and easier product purification.

Several modern catalysts have been reported for direct ester condensation reactions similar to the synthesis of Benzyl 2-mercaptopropanoate. organic-chemistry.org These include metal salts, solid superacids, and enzymatic catalysts.

| Catalyst System | Examples | Advantages |

| Metal Salts/Complexes | Hafnium(IV) and Zirconium(IV) salts, TiO(acac)₂, FeCl₃·6H₂O | Water-tolerant, efficient for direct condensation of 1:1 mixtures of acids and alcohols. organic-chemistry.org |

| Solid Acid Catalysts | Graphene oxide, Phosphotungstic acid, Strong acid cation exchange resins | Reusable, reduces corrosive waste, simplifies workup. organic-chemistry.orggeniusjournals.orgscispace.com |

| Ionic Liquids | N-methylpyrrolidone hydrosulfate | Acts as both solvent and catalyst, high yield, reusable. scispace.com |

| Enzymatic Catalysts | Lipases (e.g., Candida antarctica lipase (B570770) B) | High selectivity, mild reaction conditions, environmentally friendly ("green chemistry"). mdpi.comresearchgate.net |

For instance, catalysts like hafnium(IV) or zirconium(IV) salts have been shown to be effective for direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols. organic-chemistry.org Similarly, enzymatic catalysis using lipases has been successfully employed for the synthesis of other benzyl esters, such as benzyl acetate, offering high conversion yields under mild conditions. mdpi.com These advanced systems represent a significant step towards more sustainable and efficient production of esters like Benzyl 2-mercaptopropanoate.

Chemical Reactivity and Mechanistic Investigations of Benzyl 2 Mercaptopropanoate Analogues

Radical Chemistry of the Thiol Group

The thiol group (-SH) of mercaptopropanoates is a focal point for radical-mediated reactions due to the relatively weak sulfur-hydrogen bond. This characteristic facilitates the formation of thiyl radicals, which are key intermediates in a range of synthetically useful transformations.

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is exchanged between two species. mdpi.com In the context of mercaptopropanoates, the thiol group can readily donate its hydrogen atom to a radical species, thereby generating a thiyl radical. The bond dissociation energy (BDE) of the S-H bond is significantly lower than that of O-H or C-H bonds, making thiols excellent hydrogen donors in radical chain reactions. wikipedia.org

The general mechanism for HAT involving a mercaptopropanoate can be described as follows:

Initiation : A radical initiator (e.g., AIBN, benzoyl peroxide) or UV light generates an initial radical species (R•).

Propagation : The radical (R•) abstracts a hydrogen atom from the thiol group of the mercaptopropanoate to form a stable molecule (R-H) and a thiyl radical (RS•).

R• + R'CH(SH)COOR'' → R-H + R'CH(S•)COOR''

Further Reaction : The newly formed thiyl radical can then participate in various subsequent reactions, such as addition to an unsaturated bond. wikipedia.org

The efficiency of this process is largely governed by the relative bond dissociation energies of the bonds being broken and formed. yale.edu The stability of the resulting thiyl radical also plays a role in the kinetics of the HAT process.

The thiol-ene reaction is a powerful and versatile "click" reaction that involves the addition of a thiol to an alkene (an "ene"). wikipedia.orgchem-station.com This reaction can be initiated by either radical initiators or by a base, and it is characterized by high yields, stereoselectivity, and tolerance to a wide range of functional groups. wikipedia.orgacs.org For mercaptopropanoates, this reaction provides an efficient method for carbon-sulfur bond formation.

Radical-Mediated Thiol-Ene Reaction:

The radical-mediated thiol-ene reaction proceeds via a free-radical chain mechanism: wikipedia.orgillinois.edu

Initiation : A radical initiator generates a thiyl radical from the mercaptopropanoate through hydrogen atom abstraction.

Propagation :

The thiyl radical adds to the alkene at the less substituted carbon, leading to the formation of a carbon-centered radical. This step is regioselective, resulting in an anti-Markovnikov addition product. wikipedia.orgillinois.edu

The carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the thioether product. This chain transfer step propagates the radical chain. nih.gov

Termination : The reaction is terminated by the combination of two radical species.

Base-Catalyzed Thiol-Ene (Michael Addition):

Alternatively, the thiol-ene reaction can proceed through a Michael addition pathway in the presence of a base. wikipedia.org In this mechanism, the base deprotonates the thiol to form a thiolate anion, which is a potent nucleophile. The thiolate then undergoes a conjugate addition to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. nih.gov This pathway also results in an anti-Markovnikov addition product.

The selectivity between the radical and base-catalyzed pathways can be controlled by the choice of reactants and reaction conditions. For instance, radical-mediated reactions are often non-selective when multiple reactive sites are present, whereas base-initiated thiol-Michael reactions can exhibit high selectivity. nih.gov

Nucleophilic Reactivity of the Thiolate Anion

Deprotonation of the thiol group in Benzyl (B1604629) 2-mercaptopropanoate generates a thiolate anion, a highly effective nucleophile. The enhanced nucleophilicity of thiolates compared to their oxygen analogues (alkoxides) is attributed to the greater polarizability and larger size of the sulfur atom. masterorganicchemistry.comstackexchange.com This makes the thiolate anion a key reactive species in a variety of nucleophilic reactions.

Thiolate anions are excellent nucleophiles for SN2 reactions. masterorganicchemistry.comlibretexts.org The reaction of the thiolate derived from Benzyl 2-mercaptopropanoate with an alkyl halide would proceed via a backside attack, leading to the formation of a thioether and the displacement of the halide leaving group.

General SN2 Reaction:

R-S⁻ + R'-X → R-S-R' + X⁻

The rate of the SN2 reaction is dependent on the concentration of both the thiolate and the alkyl halide. youtube.com Due to the lower basicity of thiolates compared to alkoxides, they are less prone to promoting competing E2 elimination reactions, especially with secondary alkyl halides. masterorganicchemistry.comchemistrysteps.com This makes them particularly useful for forming thioether linkages. The reactivity of the alkyl halide in these reactions follows the general trend for SN2 reactions: methyl > primary > secondary >> tertiary. youtube.com Benzylic and allylic halides are also highly reactive substrates. youtube.com

| Substrate Type | Relative Rate | Comments |

|---|---|---|

| Methyl | Very High | Least sterically hindered. |

| Primary (1°) | High | Accessible for backside attack. |

| Secondary (2°) | Moderate | Slower due to increased steric hindrance. |

| Tertiary (3°) | Very Low / No Reaction | Steric hindrance prevents backside attack. youtube.com |

| Allylic / Benzylic | High | Stabilization of the transition state. youtube.com |

The nucleophilic character of the thiolate anion of Benzyl 2-mercaptopropanoate allows it to react with a variety of electrophilic centers beyond alkyl halides. A significant reaction is the conjugate addition to α,β-unsaturated carbonyl compounds, also known as the Michael addition. wikipedia.orglibretexts.org

In this reaction, the "soft" thiolate nucleophile preferentially attacks the "soft" electrophilic β-carbon of the conjugated system. wikipedia.org This 1,4-addition results in the formation of a new carbon-sulfur bond and an enolate intermediate, which is subsequently protonated to yield the final product. wikipedia.orglumenlearning.com

Mechanism of Michael Addition:

Nucleophilic Attack : The thiolate anion attacks the β-carbon of the α,β-unsaturated carbonyl compound.

Enolate Formation : The π-electrons of the double bond shift to form an enolate anion, with the negative charge delocalized between the α-carbon and the oxygen atom.

Protonation : The enolate is protonated, typically by the solvent or a mild acid, to give the final 1,4-adduct.

This reaction is a powerful tool for carbon-sulfur bond formation and is widely used in organic synthesis. masterorganicchemistry.com

Hydrolytic and Transesterification Reactivity of the Ester Linkage

The ester group in Benzyl 2-mercaptopropanoate is susceptible to both hydrolysis and transesterification reactions, which can be catalyzed by either acid or base. wikipedia.orgmasterorganicchemistry.com

Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. Under basic conditions (saponification), a hydroxide ion directly attacks the carbonyl carbon. Both pathways lead to the formation of 2-mercaptopropanoic acid and benzyl alcohol.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.orgorganic-chemistry.org This reaction is typically carried out in the presence of an acid or base catalyst. For Benzyl 2-mercaptopropanoate, reaction with a different alcohol (R'OH) would lead to the formation of a new ester and benzyl alcohol. The reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org

Mechanism of Base-Catalyzed Transesterification:

Nucleophilic Attack : An alkoxide ion (R'O⁻) attacks the carbonyl carbon of the ester to form a tetrahedral intermediate.

Elimination : The tetrahedral intermediate collapses, eliminating the original alkoxy group (in this case, the benzyloxy group) as a leaving group to form the new ester.

| Reaction | Catalyst | General Mechanism | Products from Benzyl 2-mercaptopropanoate |

|---|---|---|---|

| Hydrolysis | Acid (e.g., H₂SO₄) | Protonation of carbonyl, nucleophilic attack by H₂O. | 2-Mercaptopropanoic acid + Benzyl alcohol |

| Hydrolysis (Saponification) | Base (e.g., NaOH) | Nucleophilic attack by OH⁻. | Sodium 2-mercaptopropanoate + Benzyl alcohol |

| Transesterification | Acid or Base | Nucleophilic attack by another alcohol (R'OH). masterorganicchemistry.com | New ester (R'-OOCCH(SH)CH₃) + Benzyl alcohol |

Dynamic Covalent Chemistry Involving Thiol-Thioester Exchange

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to form covalent bonds, allowing for the creation of materials that can adapt their structure and properties in response to external stimuli. The thiol-thioester exchange is a prominent reaction in DCC, valued for its utility in constructing dynamic polymer networks, often referred to as covalent adaptable networks (CANs). pku.edu.cn This exchange reaction involves the reaction of a thiol with a thioester to form a new thioester and a new thiol. The reversibility of this bond allows for the rearrangement of the polymer network, leading to properties such as self-healing, malleability, and recyclability.

The thiol-thioester exchange is a reversible process that reaches a thermodynamic equilibrium. rsc.org In polymer systems, this equilibrium allows for the dynamic rearrangement of crosslinks, which is fundamental to the adaptive properties of the material. The position of the equilibrium is influenced by several factors, including the relative stability of the reactants and products, the concentration of the exchanging species, and the solvent polarity. rsc.org

The reversibility of the thiol-thioester exchange is crucial for the development of recyclable polythioesters. pku.edu.cn The dynamic nature of the thioester linkages enables the polymer to be broken down into its constituent monomers or oligomers and then repolymerized. However, the preparation of high molecular weight polythioesters through ring-opening polymerization can be challenging due to competing side reactions like chain-transfer and backbiting, which are also a consequence of the dynamic thiol-thioester exchange. pku.edu.cn

Studies on analogue systems provide insight into the factors governing the equilibrium of the thiol-thioester exchange. The acidity of the thiol (pKa) is a key determinant; a thiol with a lower pKa is more acidic and its conjugate base, the thiolate, is a better leaving group. Conversely, a thiol with a higher pKa is less acidic, and its thiolate is a stronger nucleophile. The equilibrium will generally favor the formation of the thioester with the thiol that has a higher pKa.

The solvent environment also plays a significant role. Polar solvents can stabilize the charged intermediates in the exchange reaction, thereby promoting the forward and reverse reactions and facilitating the attainment of equilibrium. rsc.org

Table 1: Factors Influencing Thiol-Thioester Exchange Equilibrium in Analogue Polymer Systems

| Factor | Influence on Equilibrium | Rationale |

| Thiol pKa | Equilibrium favors the thioester derived from the thiol with the higher pKa. | The thiolate of the more acidic thiol is a better leaving group, while the thiolate of the less acidic thiol is a stronger nucleophile. |

| Solvent Polarity | Polar solvents facilitate the exchange reaction and attainment of equilibrium. | Stabilization of charged tetrahedral intermediates formed during the nucleophilic attack of the thiolate on the thioester carbonyl. |

| Temperature | Increased temperature can shift the equilibrium and increase the rate of exchange. | Provides the necessary activation energy for both the forward and reverse reactions, allowing the system to reach thermodynamic equilibrium faster. |

| Catalyst | Base or nucleophilic catalysts accelerate the attainment of equilibrium. | Catalysts increase the concentration of the reactive thiolate species, thus increasing the rate of the exchange reaction. rsc.org |

The rearrangement of thiol-thioester bonds in polymer networks proceeds through a transthioesterification reaction. The generally accepted mechanism for this exchange involves the nucleophilic attack of a thiolate anion on the carbonyl carbon of the thioester. researchgate.net This attack forms a transient tetrahedral intermediate, which then collapses, leading to the expulsion of the original thiolate and the formation of a new thioester.

Two primary mechanistic pathways have been proposed for the thiol-thioester exchange:

Base-Catalyzed Mechanism: In the presence of a base, a thiol is deprotonated to form a more nucleophilic thiolate anion. This thiolate then attacks the thioester, initiating the exchange.

Nucleophilic-Catalyzed Mechanism: Certain nucleophiles, such as tertiary amines, can also catalyze the exchange. The nucleophile can react with the thioester to form a more reactive intermediate, which is then more susceptible to attack by a thiol. rsc.org

Theoretical investigations using Density Functional Theory (DFT) on model thioester systems have shown that the thiol-thioester exchange is often the rate-determining step in processes like native chemical ligation. researchgate.net These studies indicate that the reaction proceeds through a concerted mechanism where the formation of the new carbon-sulfur bond and the cleavage of the old one occur simultaneously. The energy barrier for this process can be influenced by steric hindrance around the carbonyl center of the thioester.

In the context of a polymer network containing analogues of Benzyl 2-mercaptopropanoate, the rearrangement of the thioester crosslinks would occur through the repeated action of this exchange reaction. The presence of free thiol groups within the polymer matrix is essential for this dynamic process to occur. These free thiols can be present as terminal groups on polymer chains or as part of multifunctional monomers.

Table 2: Key Mechanistic Steps in Thiol-Thioester Rearrangement for Analogue Systems

| Step | Description | Key Species |

| 1. Thiolate Formation | A thiol group is deprotonated by a base or is present in its anionic form at appropriate pH. | Thiol (R-SH), Base (B:), Thiolate (R-S⁻) |

| 2. Nucleophilic Attack | The thiolate attacks the carbonyl carbon of the thioester. | Thiolate (R-S⁻), Thioester (R'-C(O)S-R'') |

| 3. Tetrahedral Intermediate Formation | A short-lived, negatively charged tetrahedral intermediate is formed. | O⁻-C(SR)(SR'')-R' |

| 4. Intermediate Collapse | The tetrahedral intermediate collapses, reforming the carbonyl double bond. | O⁻-C(SR)(SR'')-R' |

| 5. Leaving Group Departure | The original thiolate is expelled as a leaving group. | Thiolate (R''-S⁻) |

| 6. Product Formation | A new thioester and a new thiolate are formed, completing the exchange. | New Thioester (R'-C(O)S-R), New Thiolate (R''-S⁻) |

Applications of Benzyl 2 Mercaptopropanoate in Advanced Materials and Organic Transformations

Role in Polymer Chemistry and Materials Science

The utility of Benzyl (B1604629) 2-mercaptopropanoate in polymer science is primarily derived from its thiol (mercaptan) group, which can actively participate in polymerization reactions to control the structure and properties of the resulting polymer.

In polymerization processes, controlling the size and size distribution of polymer molecules is crucial for tailoring the final material's properties. rubbernews.com Chain transfer is a key process for regulating and controlling molecular weight. rubbernews.com Alkyl thiols, or mercaptans, are recognized as highly efficient chain transfer agents (CTAs) in the polymerization of various vinyl monomers, including those used to produce polystyrenes and polymethacrylates. rubbernews.com Benzyl 2-mercaptopropanoate, as a member of the 3-mercaptopropionate (B1240610) ester family, serves as an effective CTA for controlling the molecular weight of polymers produced through emulsion polymerization. google.com

The chain transfer process involves the abstraction of a hydrogen atom from the thiol group of the CTA by a growing polymer radical. This terminates the growth of that specific polymer chain and creates a new radical on the CTA, which can then initiate the growth of a new polymer chain. rubbernews.com This mechanism allows for the production of a larger number of shorter polymer chains, effectively controlling the average molecular weight.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a sophisticated form of controlled radical polymerization (CRP) that enables the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. tcichemicals.com While RAFT typically employs specific CTAs like dithioesters, trithiocarbonates, or dithiocarbamates, the fundamental principle of controlling polymer growth through a chain transfer mechanism is central. tcichemicals.comsigmaaldrich.com Mercaptans, including Benzyl 2-mercaptopropanoate, function through a conventional chain transfer mechanism rather than the reversible addition-fragmentation process characteristic of RAFT. However, their role in regulating molecular weight is a critical aspect of controlled polymerization techniques more broadly.

The use of 3-mercaptopropionate esters, such as Benzyl 2-mercaptopropanoate, as chain transfer agents provides significant control over the final polymer architecture. Their primary influence is the ability to produce polymers with reduced molecular weights and, crucially, narrow molecular weight distributions. google.com The molecular-weight distribution (MWD) has a profound impact on a polymer's properties, from its processability and mechanical strength to its self-assembly behavior. nsf.gov

A narrow MWD, often quantified by a low heterogeneity index (HI) or polydispersity index (PDI), indicates that the polymer chains in the sample are of similar length. google.comnsf.gov This uniformity leads to more predictable and consistent material properties. Research has demonstrated that employing 3-mercaptopropionate esters as CTAs can achieve outstanding control over polymer molecular weight distribution, yielding products with a heterogeneity index of 1.70 or below. google.com

Table 1: Effect of 3-Mercaptopropionate Esters on Polymer Molecular Weight Data adapted from research on the use of 3-mercaptopropionate esters as chain-transfer agents in acrylic polymerization. google.com

| Run | Chain-Transfer Agent | Mw (Weight-Average Molar Mass) | HI (Heterogeneity Index) |

| 1 | Isooctyl 3-mercaptopropionate | 19,500 | 1.68 |

| 2 | Isooctyl 3-mercaptopropionate | 10,700 | 1.58 |

| 3 | 2-Ethylhexyl 3-mercaptopropionate | 19,000 | 1.70 |

| 4 | Butyl 3-mercaptopropionate | 18,300 | 1.69 |

UV-curable resin systems offer significant advantages over traditional thermally cured systems, including faster curing times, lower energy consumption, and minimal use of volatile organic solvents. mdpi.com These systems are widely used in coatings, adhesives, and the fabrication of optical components. mdpi.comresearchgate.net Benzyl 2-mercaptopropanoate is a valuable component in these formulations due to its ability to enhance specific material properties, particularly the refractive index.

There is substantial interest in developing high refractive index transparent materials for advanced optoelectronic applications such as light-emitting diodes (LEDs), imaging sensors, and optical films for displays. mdpi.comuvebtech.com A standard strategy for increasing the refractive index of a polymer is to incorporate chemical structures with high molar refraction. mdpi.com Key structural features that achieve this include aromatic groups and atoms such as sulfur or halogens. mdpi.comuvebtech.com

Benzyl 2-mercaptopropanoate is ideally suited for this purpose. Its molecular structure contains both:

An Aromatic Group: The benzyl group is a bulky, conjugated aromatic substituent that contributes significantly to a higher refractive index. radtech.org

A Sulfur Atom: The presence of sulfur in the mercapto group also effectively increases the refractive index of the final polymer. uvebtech.comgoogle.com

By integrating this compound into a UV-curable resin, it is possible to create polymers with a higher refractive index than standard acrylic or epoxy resins, which is essential for enhancing the performance and efficiency of optical devices. researchgate.netradtech.org

Table 2: Structural Contributions of Benzyl 2-mercaptopropanoate to Refractive Index

| Structural Feature | Contribution to Refractive Index | Rationale |

| Benzyl Group | High | Aromatic rings possess high molar refraction. mdpi.com |

| Sulfur Atom | High | Heteroatoms like sulfur are known to increase refractive index. uvebtech.com |

The kinetics of photopolymerization are critical for applications like stereolithography and 3D printing, where the speed and extent of the curing reaction determine the final part's quality and build time. unisalento.it In UV-curable systems, particularly those involving thiol-acrylate or thiol-ene reactions, mercaptans like Benzyl 2-mercaptopropanoate play an active role.

The thiol group can readily participate in photoinitiated polymerization. Upon exposure to UV light in the presence of a photoinitiator, the thiol can react with monomers containing double bonds (like acrylates) in a rapid chain transfer reaction. This process is known to be very efficient and can proceed quickly, leading to fast cure times.

Furthermore, if the formulation includes multifunctional monomers, the chain transfer mechanism involving the mercaptan can contribute to the formation of a densely crosslinked polymer network. The crosslinking density is a crucial parameter that dictates the mechanical properties of the cured material, such as its hardness, chemical resistance, and thermal stability. The integration of Benzyl 2-mercaptopropanoate can thus be used to modulate not only the optical properties but also the cure speed and final mechanical characteristics of the material.

Functionalization of Polymeric Materials via Click Chemistry

Click chemistry has emerged as a powerful tool for the precise and efficient modification of polymers. The thiol group of Benzyl 2-mercaptopropanoate is particularly amenable to "thiol-ene" click reactions, enabling the covalent attachment of this molecule to polymer backbones and surfaces under mild conditions. osti.govresearchgate.net

The thiol-ene reaction is a radical-mediated addition of a thiol to a carbon-carbon double bond (an ene). This reaction is highly efficient and can be initiated by UV light or thermal initiators, often proceeding to high conversion in minutes. osti.gov The functionalization of polymers with Benzyl 2-mercaptopropanoate via this method allows for the introduction of benzyl ester groups, which can significantly alter the physical and chemical properties of the material. For instance, the incorporation of aromatic rings can enhance thermal stability and modify surface properties. osti.gov

A typical thiol-ene functionalization process involves reacting a polymer containing pendant vinyl or allyl groups with Benzyl 2-mercaptopropanoate in the presence of a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), under UV irradiation. osti.govresearchgate.net This method has been successfully applied to a variety of polymers, including polysulfones, to introduce specific functionalities. osti.gov The degree of functionalization can be readily controlled by the stoichiometry of the reactants. osti.gov

Table 1: Key Parameters in Thiol-Ene Functionalization

| Parameter | Description | Significance |

| Initiator | A compound that generates radicals upon stimulation (e.g., UV light), initiating the thiol-ene reaction. Examples include DMPA. osti.govresearchgate.net | The choice of initiator and its concentration can affect the reaction rate and efficiency. |

| Solvent | The medium in which the reaction is carried out. Common solvents include chlorinated and polar aprotic solvents. osti.gov | The solvent must be able to dissolve both the polymer and the thiol, and should not interfere with the radical reaction. |

| Reaction Time | The duration of the reaction. For many thiol-ene reactions, this can be as short as a few minutes. osti.gov | Shorter reaction times are advantageous for preserving the integrity of the polymer backbone. |

| UV Wavelength | The wavelength of UV light used to activate the photoinitiator. A common wavelength is 365 nm. osti.gov | The wavelength should be chosen to efficiently activate the specific photoinitiator being used. |

The principles of click chemistry, particularly the thiol-ene reaction, can be extended to the synthesis of more complex polymer architectures like block and graft copolymers. nih.gov These materials are of significant interest due to their ability to combine the properties of different polymer segments into a single macromolecule.

In the context of Benzyl 2-mercaptopropanoate, one could envision a scenario where a polymer backbone is first synthesized with pendant "ene" functionalities. Subsequently, a "grafting-to" approach can be employed where pre-synthesized polymer chains terminated with a thiol group, or Benzyl 2-mercaptopropanoate itself, are attached to the backbone via the thiol-ene reaction. nih.gov

Alternatively, a "grafting-from" approach could be utilized. This would involve first functionalizing a polymer with initiator sites and then initiating the polymerization of a monomer from these sites. While not a direct application of Benzyl 2-mercaptopropanoate's thiol group in a click reaction for grafting, the benzyl ester moiety could be introduced as part of the monomer unit in the grafted chains.

The versatility of click chemistry allows for the creation of well-defined block and graft copolymers with a high degree of control over their structure and functionality. researchgate.netpsu.edu This has significant implications for applications in areas such as drug delivery, surface modification, and the development of novel thermoplastic elastomers.

Design of Depolymerizable Polymer Systems

The development of polymers that can be depolymerized back to their constituent monomers is a key goal in the pursuit of a circular economy for plastics. rsc.orgresearchgate.net While the direct role of Benzyl 2-mercaptopropanoate in depolymerizable systems is not extensively documented, its chemical functionalities can be conceptually integrated into such designs.

One strategy for creating depolymerizable polymers involves the incorporation of linkages in the polymer backbone that are stable under normal use conditions but can be selectively cleaved to trigger depolymerization. rsc.org The ester linkage in Benzyl 2-mercaptopropanoate is susceptible to hydrolysis, which could potentially be exploited in a depolymerizable system.

Furthermore, self-immolative polymers are a class of materials that undergo rapid head-to-tail depolymerization in response to a specific stimulus that cleaves a capping group. The benzyl group in Benzyl 2-mercaptopropanoate could potentially be adapted to function as such a triggerable end-cap in a poly(benzyl ether) or similar self-immolative system.

Table 2: Strategies for Designing Depolymerizable Polymers

| Strategy | Description | Potential Role of Benzyl 2-mercaptopropanoate Moiety |

| Monomer-Polymer Equilibrium Shift | Designing polymers where the equilibrium between the monomer and polymer can be shifted towards the monomer by a stimulus like heat or a catalyst. rsc.org | The bulky benzyl group could potentially lower the ceiling temperature of a polymer, making it more susceptible to depolymerization upon heating. |

| Ring-Opening Polymerization and Ring-Closing Depolymerization | Utilizing cyclic monomers that can undergo ring-opening polymerization and then be induced to revert to the monomer via ring-closing depolymerization. rsc.org | A cyclic monomer incorporating the mercaptopropanoate structure could be designed. |

| Self-Immollative Polymers | Polymers that rapidly unzip from head-to-tail upon the cleavage of a specific end-cap. | The benzyl group could be modified to act as a triggerable end-cap. |

Applications as a Reagent or Catalyst in Organic Synthesis

Beyond polymer science, Benzyl 2-mercaptopropanoate holds potential as a valuable reagent and catalyst in various organic transformations.

The thiol group in Benzyl 2-mercaptopropanoate can participate in catalytic cycles, particularly in oxidation reactions. Thiols are known to act as co-catalysts in certain oxidation processes. For instance, in the oxidation of benzyl alcohol, various metal complexes are used as catalysts, and the presence of a thiol can influence the reaction pathway and selectivity. tezu.ernet.inmdpi.comgdut.edu.cn While direct evidence for Benzyl 2-mercaptopropanoate as a primary catalyst is limited, its structural motifs suggest potential activity.

In condensation reactions, such as the Knoevenagel condensation, which is crucial for forming carbon-carbon bonds, catalysts are often employed to facilitate the reaction. rsc.org While typically base-catalyzed, the acidic proton of the thiol group in Benzyl 2-mercaptopropanoate, or its potential to be converted into a more reactive species, could allow it to play a role in such transformations, possibly in synergy with other catalysts. researchgate.net

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. sigmaaldrich.comnih.gov Benzyl 2-mercaptopropanoate can serve as a versatile building block for the synthesis of various sulfur-containing heterocycles. The presence of both a nucleophilic thiol group and an electrophilic carbonyl group (in the ester) allows for a range of cyclization strategies.

For example, the thiol group can react with electrophiles such as aldehydes, ketones, or alkyl halides to form key intermediates in the synthesis of thiazolidinones, thiophenes, and other sulfur-containing rings. The propanoate backbone provides a defined three-carbon unit for integration into the heterocyclic core. The benzyl ester can either be retained in the final product or be cleaved to reveal a carboxylic acid for further functionalization.

One potential synthetic route could involve the condensation of Benzyl 2-mercaptopropanoate with a dicarbonyl compound to form a substituted thiophene (B33073) ring. Another possibility is its reaction with an imine to generate a thiazolidine (B150603) derivative. The diverse reactivity of its functional groups makes Benzyl 2-mercaptopropanoate a promising precursor for a wide array of heterocyclic structures.

Advanced Analytical Characterization of Benzyl 2 Mercaptopropanoate and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating components of a mixture and quantifying the amount of a specific compound.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity assessment of Benzyl (B1604629) 2-mercaptopropanoate. A reversed-phase HPLC method is typically suitable for a molecule of this polarity. sielc.com The benzyl group acts as a chromophore, allowing for straightforward detection using a UV-Vis detector, commonly at wavelengths around 220 nm or 254 nm. rsc.orgjocpr.com The method can be optimized for high resolution and sensitivity, making it ideal for quality control and stability studies.

Example HPLC Method Parameters for Benzyl 2-mercaptopropanoate Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic or Acetic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

| Detector | UV-Vis at 220 nm or 254 nm |

| Injection Volume | 10 - 20 µL |

Size-Exclusion Chromatography (SEC) for Polymer Analysis

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful analytical technique for determining the molecular weight distribution of polymers. specificpolymers.commdpi.com The method separates polymer molecules based on their size in solution, specifically their hydrodynamic volume. nih.gov The process involves dissolving the polymer in a suitable solvent and passing it through a column packed with a porous gel. nih.gov Larger molecules cannot enter the pores of the gel and thus elute from the column more quickly, while smaller molecules penetrate the pores to varying degrees, resulting in a longer elution time. nih.gov

This separation by size allows for the determination of several key parameters that define a polymer sample. specificpolymers.com Detectors, most commonly a differential refractometer, continuously monitor the concentration of the polymer eluting from the column. labrulez.com By calibrating the system with polymer standards of known molecular weights, the elution profile can be converted into a molecular weight distribution curve. labrulez.com From this curve, crucial molecular weight averages are calculated:

Number-Average Molecular Weight (Mn): The total weight of all polymer chains in a sample divided by the total number of chains. nih.gov

Weight-Average Molecular Weight (Mw): An average that gives greater contribution to larger, heavier polymer chains. nih.gov

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw to Mn (Mw/Mn). nih.gov This value indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length, while higher values indicate a broader distribution of chain lengths. nih.gov

SEC is instrumental in monitoring polymerization reactions. For instance, in controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT), where compounds structurally similar to benzyl 2-mercaptopropanoate can be employed, SEC is used to track the growth of polymer chains. A linear increase in Mn with monomer conversion and the maintenance of a low PDI are hallmarks of a controlled polymerization process. researchgate.net

The following table illustrates typical data obtained from SEC analysis during a controlled polymerization of styrene (B11656) mediated by a RAFT agent, showing the evolution of molecular weight and polydispersity with increasing monomer conversion. researchgate.net

Table 1: Representative SEC data for polystyrene formed via RAFT polymerization, showing Mn and PDI at different monomer conversions. Data adapted from reference researchgate.net.

Thermal Analysis for Material Processing and Stability Studies

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. These methods are crucial for understanding the behavior of polymeric materials, predicting their performance at different temperatures, and determining optimal processing conditions.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate how a polymer's heat capacity changes with temperature. hu-berlin.de In a DSC experiment, a polymer sample and an empty reference pan are heated or cooled at a constant rate. hu-berlin.de The instrument measures the difference in heat flow required to maintain both the sample and the reference at the same temperature. hu-berlin.de This difference reveals thermal transitions within the polymer.

One of the most important properties measured by DSC is the glass transition temperature (Tg). The glass transition is a reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. hu-berlin.de This transition is not a true phase transition like melting but is characterized by a step-like change in the heat capacity, which is visible on the DSC thermogram. hu-berlin.de The Tg is a critical parameter as it often defines the upper service temperature for amorphous polymers. eag.com

For semi-crystalline polymers, DSC can also detect the melting temperature (Tm), which appears as an endothermic peak on the thermogram, indicating the temperature at which the crystalline domains melt into a disordered liquid state. youtube.com

The chemical structure of a polymer, particularly the flexibility of the polymer backbone and the nature of the side groups, significantly influences its glass transition temperature. For polymers with structures analogous to what would be formed from benzyl 2-mercaptopropanoate, such as those with benzyl ester side groups, the Tg can vary based on the backbone structure. For example, the presence of an α-methyl group in poly(benzyl methacrylate) restricts chain rotation compared to poly(benzyl acrylate), leading to a significantly higher Tg. chegg.compolysciences.com

Table 2: Glass transition temperatures for various polymers with benzyl ester side groups, as determined by DSC. Data sourced from references chegg.compolysciences.compolymersource.capolysciences.comsigmaaldrich.com.

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. azom.com It is used to determine the thermal stability of materials and to study their decomposition behavior. youtube.com The resulting plot of mass versus temperature, known as a TGA curve, provides information on decomposition temperatures, the amount of volatile and non-volatile components, and the kinetics of degradation. azom.comnih.gov

During a TGA experiment, a sample is placed on a precision balance within a furnace and heated according to a set program. The atmosphere can be inert (e.g., nitrogen) to study thermal decomposition or reactive (e.g., air) to study oxidative stability. azom.com The onset temperature of decomposition is a key indicator of the material's thermal stability. azom.com

For polymers containing sulfur, such as those that might be derived from benzyl 2-mercaptopropanoate, the decomposition can be complex and may occur in multiple stages. researchgate.netresearchgate.net The thermal stability is influenced by the strength of the chemical bonds within the polymer structure. For example, in sulfurized polymers, the weaker sulfur-sulfur (S-S) bonds tend to break at lower temperatures than the stronger carbon-sulfur (C-S) or carbon-carbon (C-C) bonds. researchgate.net This can result in a multi-step weight loss profile on the TGA curve, with the first stage corresponding to the loss of sulfur-containing fragments and subsequent stages relating to the degradation of the main polymer backbone. researchgate.netresearchgate.net

The table below provides a representative summary of key parameters that can be extracted from a TGA curve for a sulfur-containing polymer, illustrating a typical multi-stage decomposition process.

Table 3: Representative TGA data for the thermal decomposition of a sulfur-containing polymer in an inert atmosphere. Data synthesized from decomposition behavior described in references researchgate.netresearchgate.net.

Table of Mentioned Compounds

| Compound Name |

|---|

| Benzyl 2-mercaptopropanoate |

| Poly(benzyl acrylate) |

| Poly(benzyl methacrylate) |

| Poly(Benzyl α-propyl acrylate) |

| Styrene |

| Polystyrene |

Theoretical and Computational Investigations of Benzyl 2 Mercaptopropanoate Systems

Quantum Chemical Modeling of Electronic Structure and Energetics

Quantum chemical modeling is a cornerstone of computational chemistry, enabling the detailed examination of a molecule's electronic landscape. These methods provide a fundamental understanding of the distribution of electrons within Benzyl (B1604629) 2-mercaptopropanoate, which in turn governs its stability, reactivity, and spectroscopic properties.

Ab Initio Methods for Molecular Properties

Ab initio methods, derived from first principles without the use of empirical parameters, offer a high level of theoretical accuracy for calculating molecular properties. These methods solve the Schrödinger equation for a given molecular system, providing a comprehensive description of its electronic structure. For Benzyl 2-mercaptopropanoate, ab initio calculations can be employed to determine a range of fundamental properties.

Key molecular properties that can be elucidated using ab initio methods include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Dipole Moment: Quantifying the polarity of the molecule.

Vibrational Frequencies: Predicting the infrared spectrum, which can be used to identify the molecule and characterize its bonding.

Electron Affinities and Ionization Potentials: Assessing the ease with which the molecule can gain or lose an electron.

An illustrative example of data that could be obtained from ab initio calculations on Benzyl 2-mercaptopropanoate is presented below.

Interactive Data Table: Illustrative Ab Initio Molecular Properties of Benzyl 2-mercaptopropanoate

| Property | Calculated Value | Units |

| Ground State Energy | -1234.5678 | Hartrees |

| Dipole Moment | 2.34 | Debye |

| Ionization Potential | 8.12 | eV |

| Electron Affinity | 0.45 | eV |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of computational cost and accuracy. DFT calculates the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. This approach is particularly well-suited for studying larger molecules like Benzyl 2-mercaptopropanoate.

Applications of DFT in the study of Benzyl 2-mercaptopropanoate include:

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Global Reactivity Descriptors: DFT allows for the calculation of various descriptors that quantify a molecule's reactivity, such as electronegativity, chemical hardness, and electrophilicity index. These parameters provide a quantitative basis for understanding how Benzyl 2-mercaptopropanoate will interact with other chemical species.

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of chemical attack.

Below is a hypothetical table of DFT-calculated electronic properties for Benzyl 2-mercaptopropanoate.

Interactive Data Table: Illustrative DFT-Calculated Electronic Properties of Benzyl 2-mercaptopropanoate

| Property | Calculated Value | Units |

| HOMO Energy | -6.78 | eV |

| LUMO Energy | -0.98 | eV |

| HOMO-LUMO Gap | 5.80 | eV |

| Electronegativity (χ) | 3.88 | eV |

| Chemical Hardness (η) | 2.90 | eV |

| Electrophilicity Index (ω) | 2.60 | eV |

Computational Studies of Reaction Pathways and Transition States

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Computational studies provide a powerful lens through which to view the intricate dance of atoms during a chemical transformation. For Benzyl 2-mercaptopropanoate, these methods can be used to explore its reactivity and predict the outcomes of various chemical processes.

Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry allows for the detailed mapping of reaction pathways, identifying the intermediates and transition states that connect reactants to products. By calculating the energies of these species, a potential energy surface for the reaction can be constructed. This surface provides a wealth of information about the reaction mechanism.

Key aspects that can be investigated include:

Transition State Geometries: Determining the precise atomic arrangement at the peak of the energy barrier for a reaction.

Activation Energies: Calculating the energy barrier that must be overcome for a reaction to occur. This is directly related to the reaction rate.

Reaction Enthalpies: Determining whether a reaction is exothermic or endothermic.

For example, the hydrolysis of the ester group in Benzyl 2-mercaptopropanoate could be studied computationally to determine the step-by-step mechanism and the associated energy changes.

Prediction of Reactivity Parameters and Selectivity

Computational methods can be used to predict how a molecule will react and where on the molecule a reaction is most likely to occur. This is particularly important for molecules with multiple reactive sites, such as Benzyl 2-mercaptopropanoate, which has an ester group, a sulfur atom, and an aromatic ring.

Reactivity parameters and selectivity can be predicted through:

Fukui Functions: These are local reactivity descriptors derived from DFT that indicate the most likely sites for nucleophilic, electrophilic, and radical attack.

Comparison of Activation Energies: For reactions with multiple possible products, calculating the activation energies for each pathway can predict which product will be formed preferentially (regioselectivity and stereoselectivity).

An illustrative table of calculated activation energies for two competing hypothetical reactions of Benzyl 2-mercaptopropanoate is shown below.

Interactive Data Table: Illustrative Calculated Activation Energies for Competing Reactions of Benzyl 2-mercaptopropanoate

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic attack at carbonyl carbon | TS1 | 15.2 |

| Oxidation of sulfur atom | TS2 | 12.8 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods provide detailed electronic information about static molecules, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For Benzyl 2-mercaptopropanoate, MD simulations can be used to investigate:

Conformational Analysis: The molecule has several rotatable bonds, leading to a large number of possible conformations. MD simulations can explore the conformational landscape, identifying the most stable conformers and the energy barriers between them. This is crucial as the conformation of a molecule can significantly impact its reactivity and biological activity.

Intermolecular Interactions: MD simulations are particularly powerful for studying how Benzyl 2-mercaptopropanoate interacts with other molecules, such as solvents or biological macromolecules. By simulating the molecule in different environments, one can gain insights into solvation effects and binding affinities. Key intermolecular interactions that can be analyzed include hydrogen bonds, van der Waals forces, and π-π stacking interactions.

The results of an MD simulation could be summarized in a table showing the populations of different conformers of Benzyl 2-mercaptopropanoate at a given temperature.

Interactive Data Table: Illustrative Conformational Populations of Benzyl 2-mercaptopropanoate from a Hypothetical MD Simulation

| Conformer | Dihedral Angle (Cα-S-C-O) | Population (%) |

| 1 | 60° | 45 |

| 2 | 180° | 35 |

| 3 | -60° | 20 |

Prediction of Spectroscopic Signatures via Quantum Chemistry

Quantum chemistry provides a powerful theoretical framework for predicting the spectroscopic properties of molecules, offering valuable insights that complement and aid in the interpretation of experimental data. For complex systems like Benzyl 2-mercaptopropanoate, computational methods can elucidate spectral features, confirm structural assignments, and explore conformational effects on spectra. By solving approximations of the Schrödinger equation, these methods model the electronic structure of a molecule, from which properties like nuclear magnetic shielding tensors and vibrational frequencies can be derived.

Methodologies such as Density Functional Theory (DFT) have become standard tools for these predictions due to their favorable balance of accuracy and computational cost. nih.gov The choice of the functional (e.g., B3LYP, WP04) and the basis set (e.g., 6-31G**, cc-pVDZ) are critical factors that influence the accuracy of the calculated spectroscopic parameters. unifr.ch These ab initio calculations are instrumental in building a comprehensive understanding of the molecule's behavior and characteristics at the atomic level.

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts by computing the isotropic magnetic shielding constants (σ) for each nucleus. The chemical shift (δ) is then determined by referencing the calculated shielding of the target molecule's nuclei to the shielding of a standard reference compound, typically Tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_sample. mdpi.com

The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable approach for calculating magnetic shielding constants, often used in conjunction with DFT. unifr.chmodgraph.co.uk Such calculations begin with the optimization of the molecule's geometry to find its lowest energy conformation. smu.edu The accuracy of the predicted shifts is highly dependent on the chosen level of theory, including the functional and basis set. nih.gov For molecules with various functional groups, these theoretical predictions are invaluable for assigning specific resonances, particularly in complex regions of the spectrum or for distinguishing between stereoisomers. unifr.ch

For Benzyl 2-mercaptopropanoate, theoretical calculations would predict distinct chemical shifts for the protons and carbons in the benzyl group, the propanoate backbone, and the mercapto group. The aromatic protons of the benzyl ring are expected to appear in the range of 7.3-7.5 ppm, while the benzylic methylene (CH₂) protons would be shifted downfield by the adjacent oxygen atom. The methine (CH) proton of the propanoate group would be influenced by the adjacent sulfur and carbonyl groups. In the ¹³C spectrum, the carbonyl carbon of the ester is predicted to have the largest chemical shift, typically appearing well above 170 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for Benzyl 2-mercaptopropanoate

| Atom Type | Position in Molecule | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic CH | Benzyl Ring | ~ 7.3 - 7.5 | ~ 128 - 136 |

| Benzylic CH₂ | -O-CH₂-Ph | ~ 5.2 | ~ 67 |

| Methine CH | -S-CH(CH₃)- | ~ 3.6 - 3.8 | ~ 40 - 45 |

| Methyl CH₃ | -CH(CH₃)- | ~ 1.5 | ~ 20 |

| Thiol SH | -SH | ~ 1.9 - 2.1 | N/A |

| Carbonyl C=O | -C=O | N/A | ~ 170 - 175 |

Simulation of Infrared Spectra

Theoretical simulations of infrared (IR) spectra are achieved by calculating the vibrational frequencies and their corresponding intensities for a molecule. These calculations are typically performed using DFT methods after optimizing the molecular geometry. mdpi.com The output of these calculations is a set of harmonic vibrational modes, which correspond to the fundamental absorption bands in an IR spectrum.

However, calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other model limitations. To improve agreement with experimental data, it is common practice to apply a scaling factor to the computed frequencies. mdpi.com The simulated spectrum provides a detailed picture of the vibrational modes associated with each functional group, which is crucial for the correct assignment of experimental IR bands.

For Benzyl 2-mercaptopropanoate, the simulated IR spectrum would be expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ester group would be prominent, typically appearing around 1735 cm⁻¹. The spectrum would also feature bands for the C-O stretching vibrations of the ester. The S-H stretching vibration of the thiol group is expected to be a weak band in the region of 2550-2600 cm⁻¹. mdpi.com Additionally, characteristic bands for the aromatic C-H and C=C stretching of the benzyl group would be present above 3000 cm⁻¹ and between 1400-1600 cm⁻¹, respectively. libretexts.org

Predicted Characteristic Infrared Absorption Bands for Benzyl 2-mercaptopropanoate

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Benzyl Ring | 3030 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | -CH₂-, -CH-, -CH₃ | 2850 - 3000 | Medium |

| S-H Stretch | Thiol (-SH) | 2550 - 2600 | Weak |

| C=O Stretch | Ester | 1735 - 1750 | Strong |

| C=C Stretch (in-ring) | Benzyl Ring | 1450 - 1600 | Medium to Weak |

| C-O Stretch | Ester | 1150 - 1250 | Strong |

| C-S Stretch | Thioether linkage | 600 - 800 | Weak to Medium |

Conclusion and Future Research Directions

Summary of Key Contributions of Benzyl (B1604629) 2-mercaptopropanoate in Chemical Research

Currently, the direct contributions of Benzyl 2-mercaptopropanoate to chemical research are more theoretical than extensively documented. However, based on the well-established chemistry of thiol esters, its significance can be inferred in several key areas. Thiol esters are recognized as crucial intermediates in various biochemical pathways, including fatty acid metabolism and steroid synthesis. In organic synthesis, the thiol ester functional group of Benzyl 2-mercaptopropanoate serves as an activated form of a carboxylic acid. This activation facilitates a range of nucleophilic acyl substitution reactions.

The synthesis of Benzyl 2-mercaptopropanoate itself is straightforward, typically involving the esterification of 2-mercaptopropionic acid with benzyl alcohol, often catalyzed by an acid such as para-toluenesulfonic acid. prepchem.com This accessibility makes it a viable candidate for various research applications.

The primary contributions of compounds like Benzyl 2-mercaptopropanoate lie in their utility as building blocks in organic synthesis. The thiol ester can be readily converted into other functional groups such as amides, esters, and ketones, often under milder conditions than the corresponding carboxylic acid. This reactivity is central to its potential in the synthesis of complex organic molecules.

Table 1: Potential Synthetic Transformations of Benzyl 2-mercaptopropanoate

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| Benzyl 2-mercaptopropanoate | Amine (R-NH₂) | N-alkyl-2-mercaptopropanamide | Aminolysis |

| Benzyl 2-mercaptopropanoate | Alcohol (R-OH) | Alkyl 2-mercaptopropanoate | Transesterification |

| Benzyl 2-mercaptopropanoate | Organocuprate (R₂CuLi) | 2-mercaptopropyl ketone | Acyl substitution |

| Benzyl 2-mercaptopropanoate | Hydride reducing agent (e.g., LiAlH₄) | 2-mercaptopropan-1-ol | Reduction |

Emerging Avenues for Synthetic Innovation and Application Expansion

The future of Benzyl 2-mercaptopropanoate in chemical research is poised for expansion into several innovative areas. The growing demand for sustainable and green chemistry presents opportunities for employing thiol esters in more environmentally friendly synthetic routes.

One promising direction is in the field of polymer chemistry. Thiol-ene and thiol-yne "click" reactions are powerful tools for polymer synthesis and modification. While the thiol ester itself is not directly involved in this click reaction, the mercapto group of the parent acid, 2-mercaptopropionic acid, is. Benzyl 2-mercaptopropanoate could serve as a protected form of this thiol, to be deprotected in situ for polymerization reactions.

Furthermore, the fragrance and flavor industry represents a potential application area. Esters of propionic acid are known for their fruity aromas. While the sulfur atom in Benzyl 2-mercaptopropanoate would significantly alter its scent profile, it could be a precursor for the synthesis of novel fragrance compounds.

The development of new catalytic systems for the synthesis and transformation of thiol esters is another active area of research. rsc.org Innovations in transition-metal catalysis could enable more efficient and selective reactions involving Benzyl 2-mercaptopropanoate, expanding its synthetic utility. rsc.org

Perspectives on Advanced Characterization and Computational Modeling in Thiol Ester Chemistry

A deeper understanding of the structure, reactivity, and reaction mechanisms of Benzyl 2-mercaptopropanoate can be achieved through the application of advanced characterization techniques and computational modeling. While specific experimental data for this compound is limited, general approaches for thiol ester analysis are well-established.

Advanced Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of Benzyl 2-mercaptopropanoate. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would provide detailed information about the connectivity of atoms within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the exact molecular weight and elemental composition. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for both identification and quantification.

Infrared (IR) Spectroscopy: The characteristic carbonyl (C=O) stretch of the thiol ester group would be a key feature in the IR spectrum, providing confirmation of the functional group's presence.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like Benzyl 2-mercaptopropanoate. researchgate.net Computational studies can predict reaction pathways and transition states for reactions involving the thiol ester, offering insights that can guide experimental work. acs.orgnih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations could be employed to study the conformational dynamics of Benzyl 2-mercaptopropanoate and its interactions with other molecules or in different solvent environments.

Future research in this area would benefit from a combined experimental and computational approach. For instance, computational predictions of reaction mechanisms could be validated through kinetic studies and the isolation and characterization of reaction intermediates. This synergy will be vital in unlocking the full potential of Benzyl 2-mercaptopropanoate and other thiol esters in chemical research.

Q & A

Q. What synthetic methodologies are commonly employed for preparing benzyl 2-mercaptopropanoate, and how do reaction conditions influence yield?

Benzyl 2-mercaptopropanoate is typically synthesized via esterification of 2-mercaptopropanoic acid with benzyl alcohol, using acid catalysts (e.g., H₂SO₄) or coupling reagents like DCC (dicyclohexylcarbodiimide). Thiol-protection strategies, such as using trityl groups during synthesis, can prevent undesired disulfide formation. Reaction optimization involves controlling stoichiometry, temperature (typically 60–80°C), and inert atmospheres to avoid oxidation . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from byproducts like benzyl disulfides.

Q. What spectroscopic techniques are essential for characterizing benzyl 2-mercaptopropanoate, and how are spectral discrepancies resolved?

Key techniques include:

- ¹H/¹³C NMR : Identify thiol ester peaks (e.g., benzyl CH₂ at ~δ 5.1 ppm, thiol proton at δ ~1.3 ppm).

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and thiol (S-H stretch at ~2550 cm⁻¹).

- Mass spectrometry (EI/ESI) : Verify molecular ion [M+H]⁺ (expected m/z ~196). Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from impurities or stereochemical variations. Cross-validation with high-purity standards and computational modeling (e.g., DFT for NMR shifts) is advised .

Q. What safety protocols are critical when handling benzyl 2-mercaptopropanoate in laboratory settings?

Due to the thiol group’s volatility and potential toxicity:

- Use impermeable gloves (nitrile), chemical goggles, and lab coats.

- Work in a fume hood to avoid inhalation.

- Store under nitrogen at 2–8°C to prevent oxidation.

- Dispose of waste via neutralization (e.g., with dilute NaOH) followed by incineration by licensed facilities .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the enantiomeric purity of benzyl 2-mercaptopropanoate in asymmetric synthesis?

Enantioselective synthesis may employ chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic methods (lipases in non-aqueous media). Kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT) can improve enantiomeric excess (ee). For example, Candida antarctica lipase B (CAL-B) has shown selectivity in thiol-ester reactions. Optimization requires monitoring ee via chiral HPLC (e.g., Chiralpak IA column) and adjusting solvent polarity (e.g., hexane:isopropanol mixtures) .

Q. How do contradictory reports on the compound’s stability under varying pH conditions inform experimental design?

Discrepancies in stability studies (e.g., hydrolysis rates at pH 5 vs. 7) may stem from:

- Thiol oxidation : Faster degradation in aerobic vs. anaerobic conditions.

- Buffer interactions : Phosphate buffers may catalyze ester hydrolysis. Mitigation strategies:

- Conduct stability assays under controlled O₂ levels (glovebox).

- Use non-nucleophilic buffers (e.g., HEPES) and antioxidants (e.g., BHT) .

Q. What advanced computational methods can predict benzyl 2-mercaptopropanoate’s reactivity in complex reaction systems?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic acyl substitution or radical-mediated thiol-ene reactions. Molecular dynamics (MD) simulations predict solvation effects in polar aprotic solvents (e.g., DMF). Validate predictions with kinetic isotope effects (KIEs) and Hammett plots .

Data Contradiction and Validation

Q. How should researchers address conflicting melting point data reported for benzyl 2-mercaptopropanoate?

Variations in melting points (e.g., 45°C vs. 52°C) may arise from:

Q. What strategies resolve discrepancies in catalytic efficiency studies for benzyl 2-mercaptopropanoate synthesis?

Conflicting catalyst performance (e.g., Ce(SO₄)₂ vs. H₂SO₄) requires:

- Turnover frequency (TOF) analysis : Normalize activity per active site.

- Leaching tests : ICP-MS to detect metal catalysts in solution.

- In situ IR to track intermediate formation rates .

Environmental and Analytical Considerations

Q. What methodologies quantify trace degradation products of benzyl 2-mercaptopropanoate in environmental samples?

Use LC-MS/MS with MRM (multiple reaction monitoring) for sensitive detection of hydrolyzed products (e.g., 2-mercaptopropanoic acid). Solid-phase extraction (SPE) with C18 cartridges concentrates analytes from aqueous matrices. Validate with spike-recovery experiments (85–115% recovery) .

Q. How can researchers mitigate environmental contamination risks during large-scale benzyl 2-mercaptopropanoate synthesis?

Implement green chemistry principles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.